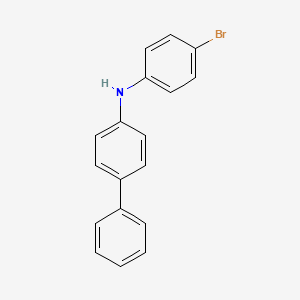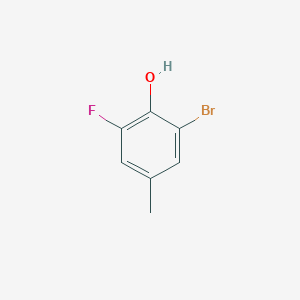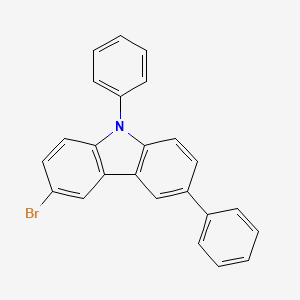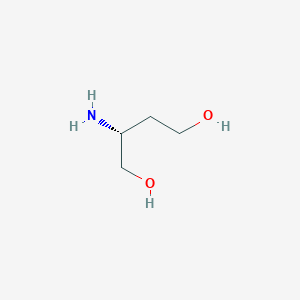
(2R)-2-Aminobutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Aminobutane-1,4-diol, also known as (2R)-2-amino-1,4-butanediol, is an important chiral building block used in organic synthesis. It is a versatile substrate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has been widely used in the synthesis of various compounds due to its unique structure. The synthesis of (2R)-2-amino-1,4-butanediol is relatively simple and efficient, making it an ideal starting material for many synthetic processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Configuration Analysis
(2R)-2-Aminobutane-1,4-diol is involved in the synthesis of various compounds. For instance, its derivatives have been synthesized through the addition of furyllithium to protected d-threoninal and d-allothreoninal, originating from d-threonine and d-allothreonine. These derivatives' structure and stereochemistry are confirmed using NMR spectroscopy and X-ray analysis (Szechner et al., 1994).
Applications in Asymmetric Organic Synthesis
A derivative, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, showcases its utility in asymmetric organic synthesis, particularly as a protecting group for boronic acids. This derivative enables the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates in asymmetric synthesis (Berg et al., 2012).
Efficient Synthesis Methods
Efficient synthesis methods for enantiomers of 4-aminobutane-1,2,3-triol have been developed using d- or l-glucose as starting materials. This demonstrates the compound's potential in generating amines with high yield and specific configurations (Dunlap et al., 2008).
Inhibitor Synthesis
Its use in the synthesis of stereodivergent diastereomers of 1-substituted 3-aminobutane-1,4-diols, including the first inhibitor of CERT-dependent ceramide trafficking HPA-12, demonstrates its significance in developing inhibitors for specific biological pathways (Ďuriš et al., 2011).
High-Yielding Chiral Inducer Preparation
A method for preparing (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a chiral inducer, in high yield through a simplified process demonstrates its importance in chiral synthesis (Hu et al., 2014).
Green Chemistry Perspective
Advancements in green chemistry have led to new synthetic methods for compounds like (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, which have applications in asymmetric organic synthesis. Such methods utilize methanol as a methylating agent and inorganic alkali instead of traditional reagents (Hu & Shan, 2020).
Optical Isomer Resolution
(2R)-2-Aminobutane-1,4-diol has been used in the optical resolution of isomers, highlighting its role in creating highly pure enantiomers of certain compounds (Tamai et al., 1990).
Eigenschaften
IUPAC Name |
(2R)-2-aminobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Aminobutane-1,4-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

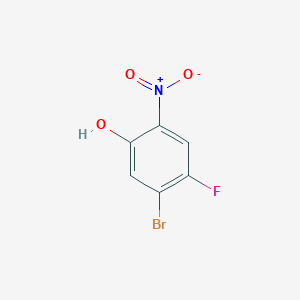
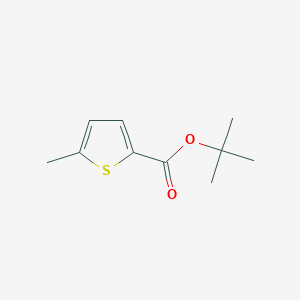
![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
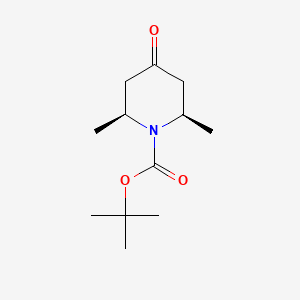
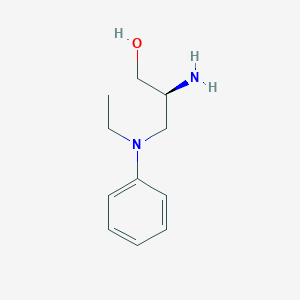

![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
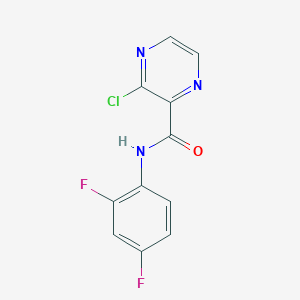
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
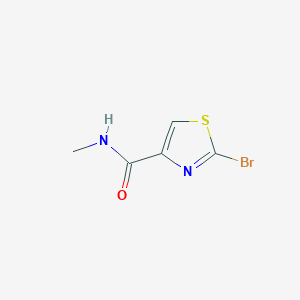
![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)
